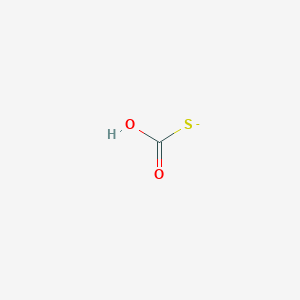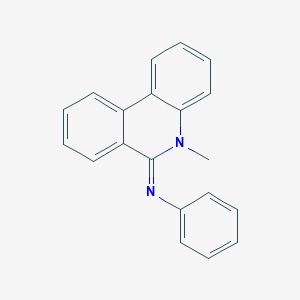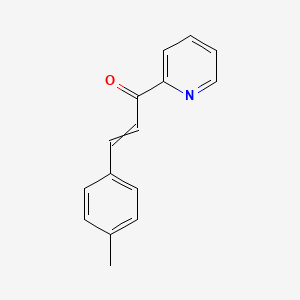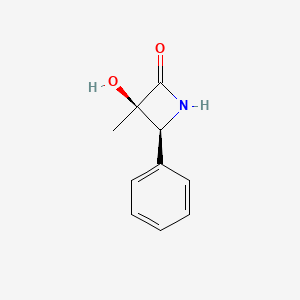
Hydrogen carbonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen carbonothioate can be synthesized through several methods. One common approach involves the reaction of carbon disulfide (CS₂) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of H₂CS.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where carbon disulfide and hydrogen sulfide are introduced in a controlled manner. The reaction is carried out at high temperatures, and the product is collected through condensation and purification processes.
Chemical Reactions Analysis
Types of Reactions: Hydrogen carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Simpler sulfur-containing compounds.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Hydrogen carbonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which hydrogen carbonothioate exerts its effects involves its high reactivity with nucleophiles and electrophiles It can form stable complexes with various metal ions, which can then participate in catalytic processes
Comparison with Similar Compounds
Hydrogen carbonothioate can be compared with other similar compounds such as:
Carbon disulfide (CS₂): Both are sulfur-containing compounds, but this compound is more reactive due to the presence of hydrogen.
Thiourea (NH₂CSNH₂): Thiourea is another sulfur-containing compound used in organic synthesis, but it has different reactivity and applications.
Carbonyl sulfide (COS): A product of this compound oxidation, it is less reactive and has different industrial applications.
Properties
CAS No. |
146258-49-3 |
|---|---|
Molecular Formula |
CHO2S- |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
hydroxymethanethioate |
InChI |
InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-1 |
InChI Key |
HDFRDWFLWVCOGP-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(O)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)


![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)


